2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole
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Description
The compound “2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Petasis reaction . This reaction occurs between an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it a preferred method in many applications .Molecular Structure Analysis
The structural analysis of the molecule can be performed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These techniques can provide information about the electronic and structural properties of the molecule, including bond lengths, dihedral and bond angles, HOMO and LUMO energies, and vibrational frequencies .Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be investigated using quantum chemical calculations. These calculations can provide information about thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .Future Directions
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-2-6-16-15(5-1)18-17(20-16)13-7-9-14(10-8-13)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXHJZVEMYJKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576003 |
Source
|
Record name | 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
CAS RN |
127868-60-4 |
Source
|
Record name | 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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